molecular formula C9H14ClNO2 B1670813 DL-Phenylephrine hydrochloride CAS No. 154-86-9

DL-Phenylephrine hydrochloride

Cat. No. B1670813
CAS RN: 154-86-9
M. Wt: 203.66 g/mol
InChI Key: OCYSGIYOVXAGKQ-UHFFFAOYSA-N
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Description

DL-Phenylephrine hydrochloride is a compound with the molecular formula C9H14ClNO2 . It is also known by other names such as Eyelo, Matafa-lind, and Pyracort D . It is a selective α1-adrenergic receptor agonist used as a decongestant . Phenylephrine lowers intraocular pressure and is used as an agent to dilate the pupil .


Molecular Structure Analysis

The molecular weight of DL-Phenylephrine hydrochloride is 203.66 g/mol . The IUPAC name is 3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride . The InChI is 1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H . The Canonical SMILES is CNCC(C1=CC(=CC=C1)O)O.Cl .


Chemical Reactions Analysis

One of the chemical reactions involving DL-Phenylephrine hydrochloride is the oxidative coupling reaction with p-aminobenzophenone using potassium periodate as an oxidant .


Physical And Chemical Properties Analysis

DL-Phenylephrine hydrochloride is a white solid . More detailed physical and chemical properties can be found in its Safety Data Sheet .

Scientific Research Applications

Ophthalmic Applications

DL-Phenylephrine hydrochloride is extensively used in ophthalmology due to its potent and effective properties. It is primarily utilized as a mydriatic agent for dilating pupils during ophthalmic examinations. Studies have highlighted its efficacy in ophthalmology, particularly for dilating pupils with minimal ocular side effects. This makes it a suitable choice for ophthalmic examinations and for use in specific patient groups such as infants and the elderly (Meyer & Fraunfelder, 1980).

Analytical and Pharmacokinetic Studies

Phenylephrine hydrochloride's properties have been the subject of various analytical and pharmacokinetic studies. These include research on its stability, degradation, and solubility in different conditions, providing crucial information for its formulation and application in pharmaceuticals. For instance, its solubility in supercritical carbon dioxide was investigated, which is relevant for pharmaceutical processes (Rajaei et al., 2013).

Impact on Transmembrane Potentials

Research on phenylephrine hydrochloride has also explored its effects on transmembrane potentials, particularly in cardiac tissues. This research is crucial for understanding its impact on cardiac function and potential therapeutic applications (Ledda, Marchetti, & Manni, 1971).

Sympathomimetic Properties

As a sympathomimetic drug, phenylephrine hydrochloride's impact on various physiological processes has been a topic of interest. Studies have examined its vasoconstrictive properties and effects on blood vessels, contributing to understanding its role in decongestant applications and potential cardiovascular implications (Flavahan, 2005).

Safety And Hazards

DL-Phenylephrine hydrochloride is very hazardous in case of ingestion and hazardous in case of skin contact (irritant, permeator), of eye contact (irritant). It is slightly hazardous in case of inhalation . It is also harmful if swallowed or in contact with skin .

Future Directions

The US Food and Drug Administration (FDA) has approved intravenous phenylephrine hydrochloride to elevate blood pressure in adults experiencing clinically significant hypotension, primarily attributed to vasodilation, in situations such as septic shock or anesthesia . It is also an over-the-counter (OTC) medication in ophthalmic formulations to facilitate mydriasis and vasoconstriction of conjunctival blood vessels . Furthermore, this medication is administered intranasally to treat uncomplicated nasal congestion and is an OTC additive to topical hemorrhoid medications .

properties

IUPAC Name

3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYSGIYOVXAGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Phenylephrine hydrochloride

CAS RN

154-86-9, 20368-45-0
Record name Benzenemethanol, 3-hydroxy-α-[(methylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+-)-Phenylephrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eyelo
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (±)-3-hydroxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLEPHRINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2VT86KV7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
GP Rizzi - The Journal of organic chemistry, 1970 - ACS Publications
… This modification of the benzaldehyde reaction ultimately led to a novel synthesis of dl-phenylephrine hydrochloride (8c). Sarcosine and3-benzyloxybenzaldehyde reacted in refluxing …
Number of citations: 124 pubs.acs.org
F Teng, Y Yin, Y Cui, Y Deng, D Li, K Cho, G Zhang… - Life sciences, 2016 - Elsevier
… Acetylcholine (Ach) induced concentration-dependent relaxation in the mesenteric arteries with functional endothelium after pre-contraction with dl-phenylephrine hydrochloride. The …
Number of citations: 31 www.sciencedirect.com
Y Ojiri, K Noguchi, N Shiroma… - Clinical and …, 2002 - Wiley Online Library
Responses of splenic diameter measured by sonomicrometry to α‐ and β‐adrenoceptor stimulants were estimated together with simultaneously measured systemic arterial and splenic …
Number of citations: 27 onlinelibrary.wiley.com
PB Russell, SJ Childress - Journal of Pharmaceutical Sciences, 1961 - Elsevier
… (96%) of product (DL-phenylephrine hydrochloride), mp …
Number of citations: 13 www.sciencedirect.com
D Seidel - Accounts of Chemical Research, 2015 - ACS Publications
Conspectus Redox-neutral methods for the functionalization of amine α-C–H bonds are inherently efficient because they avoid external oxidants and reductants and often do not …
Number of citations: 221 pubs.acs.org
Q Liu, I Yoshikawa, K Kudo - Journal of Fluorine Chemistry, 2022 - Elsevier
2-Trifluoromethylated 3-pyrrolines and pyrrolidines were synthesized via condensation of 3,3,3-trifluoroalanine with carbonyl compounds, decarboxylative formation of azomethine …
Number of citations: 0 www.sciencedirect.com
RH Stadler, F Robert, S Riediker, N Varga… - Journal of agricultural …, 2004 - ACS Publications
The formation of acrylamide was studied in low-moisture Maillard model systems (180 C, 5 min) based on asparagine, reducing sugars, Maillard intermediates, and sugar degradation …
Number of citations: 343 pubs.acs.org
GT McCloud - 1964 - trace.tennessee.edu
The purpose of this research was to develop a solvent extraction method to resolve optical isomers. Earlier work 25 done in this laboratory has indicated that partial resolution had been …
Number of citations: 3 trace.tennessee.edu
E Tfouni, FG Doro, LE Figueiredo… - Current medicinal …, 2010 - ingentaconnect.com
The discovery of the involvement of nitric oxide (NO) in several physiological and pathophysiological processes launched a spectacular increase in studies in areas such as chemistry, …
Number of citations: 86 www.ingentaconnect.com
X Wang, C Zhang, R Shen, LB Han - The Journal of Organic …, 2020 - ACS Publications
The three-component reactions of α-amino acids, p-quinone monoacetals (or p-quinol ethers), and diarylphosphine oxides have been developed for the synthesis of 3-(diarylphosphinyl…
Number of citations: 14 pubs.acs.org

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